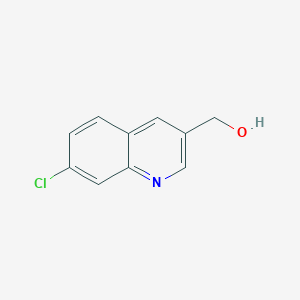
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its multiple nitrogen atoms and ester functional group, which contribute to its reactivity and versatility in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetraazaphenalene core, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and esterification processes efficiently .
化学反応の分析
Types of Reactions
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetraazaphenalene derivatives .
科学的研究の応用
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The nitrogen atoms in the tetraazaphenalene ring can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biological and chemical reactions .
類似化合物との比較
Similar Compounds
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, 2-methyl-, ethyl ester: Contains additional methyl and ethyl groups, leading to different chemical properties.
Uniqueness
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is unique due to its specific ester group and the arrangement of nitrogen atoms in the tetraazaphenalene ring. This unique structure imparts distinct reactivity and interaction capabilities, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
37550-69-9 |
|---|---|
分子式 |
C11H8N4O2 |
分子量 |
228.21 g/mol |
IUPAC名 |
methyl 2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carboxylate |
InChI |
InChI=1S/C11H8N4O2/c1-17-11(16)7-5-12-8-3-2-4-9-13-6-14-10(7)15(8)9/h2-6H,1H3 |
InChIキー |
NCJGITJMRDMFLM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C2C=CC=C3N2C1=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)







